

A Comparative Analysis of UFP-112 and Morphine Potency in Primate Models

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Compound of Interest

Compound Name: NOP agonist-2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of UFP-112 and the classical opioid analgesic, morphine, in non-human primate models. The data presented is compiled from peer-reviewed scientific literature and aims to offer an objective overview for researchers in pain management and opioid drug development.

Executive Summary

Recent preclinical studies in primate models of pain have positioned UFP-112, a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, as a promising alternative to traditional opioids like morphine. Intrathecal administration of UFP-112 has demonstrated greater potency and a comparable duration of antinociceptive action to morphine, with a notable absence of the pruritic (itching) side effects commonly associated with morphine.

Quantitative Comparison of Antinociceptive Potency

The following table summarizes the key quantitative data from a study comparing the antinociceptive effects of intrathecally administered UFP-112 and morphine in rhesus monkeys. The experiments utilized two distinct pain models: the warm water tail-withdrawal assay, which measures the response to an acute thermal stimulus, and the capsaicin-induced thermal hyperalgesia model, which assesses the drug's ability to counteract pain sensitization.

Parameter	UFP-112	Morphine	Primate Model	Pain Model	Source
Effective Dose Range (Antinociception)	1 - 10 nmol	3 - 100 nmol	Rhesus Monkeys	Capsaicin-Induced Thermal Hyperalgesia	[1]
Duration of Action (Antinociception)	4 - 5 hours	4 - 5 hours	Rhesus Monkeys	Acute Noxious Stimulus (50°C water) & Capsaicin-Induced Thermal Hyperalgesia	[1][2]
Itch/Scratching Response	Not observed	Observed	Rhesus Monkeys	Not applicable	[1][2]
Receptor Selectivity	NOP Receptor Agonist	Primarily μ -Opioid Receptor Agonist	Not applicable	Not applicable	
Antagonism	Reversed by NOP antagonist J-113397, not by naltrexone	Reversed by opioid antagonist naltrexone, not by J-113397	Rhesus Monkeys	Acute Noxious Stimulus (50°C water)	

Experimental Protocols

The data presented in this guide is based on established experimental protocols in primate models of nociception. The following are detailed methodologies for the key experiments cited.

Primate Subjects and Drug Administration

- **Subjects:** Adult male and female rhesus monkeys (*Macaca mulatta*) were used in the referenced studies.
- **Drug Administration:** UFP-112 and morphine were administered intrathecally (i.t.), which involves injection into the spinal canal to directly target the spinal cord. This route is clinically relevant for spinal analgesia.

Warm Water Tail-Withdrawal Assay

This assay measures the latency of a monkey to withdraw its tail from a warm water bath, indicating the animal's pain threshold.

- **Acclimation:** Monkeys are gently restrained in primate chairs and allowed to acclimate.
- **Baseline Measurement:** The distal portion of the shaved tail is immersed in a water bath maintained at a constant temperature (e.g., 50°C). The time taken for the monkey to withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.
- **Drug Administration:** A single dose of UFP-112 or morphine is administered intrathecally.
- **Post-Drug Measurement:** At predetermined time points after drug administration, the tail-withdrawal latency is measured again. An increase in latency compared to baseline indicates an antinociceptive effect.

Capsaicin-Induced Thermal Hyperalgesia Model

This model is used to assess the ability of a drug to reverse a state of heightened pain sensitivity (hyperalgesia).

- **Baseline Measurement:** The tail-withdrawal latency in response to a thermal stimulus (e.g., 46°C water) is measured before any treatment.
- **Induction of Hyperalgesia:** A solution of capsaicin is injected intradermally into the tail. Capsaicin is the active component of chili peppers and induces a localized inflammation and sensitization of nerve endings.

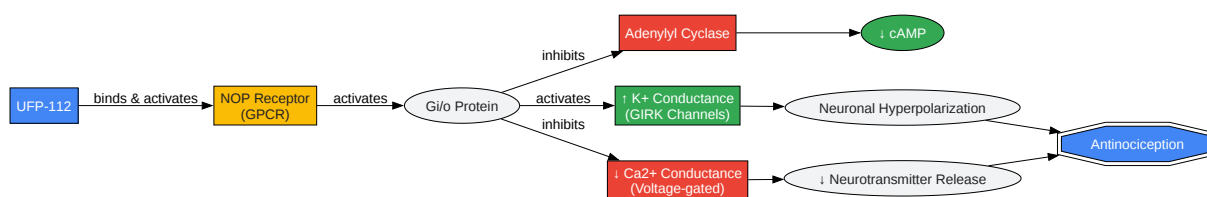
- **Post-Capsaicin Measurement:** Following capsaicin injection, the tail-withdrawal latency to the thermal stimulus is measured again. A significant decrease in latency confirms the induction of hyperalgesia.
- **Drug Administration:** UFP-112 or morphine is administered intrathecally prior to the capsaicin injection.
- **Assessment of Antihyperalgesia:** The ability of the drug to prevent the capsaicin-induced decrease in tail-withdrawal latency is measured. A return of the latency towards the baseline value indicates an antihyperalgesic effect.

Signaling Pathways

The distinct pharmacological profiles of UFP-112 and morphine stem from their interaction with different G-protein coupled receptors (GPCRs) and the subsequent activation of intracellular signaling cascades.

UFP-112 Signaling Pathway

UFP-112 is a selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. Activation of the NOP receptor by UFP-112 leads to the inhibition of neuronal activity, which contributes to its antinociceptive effects.

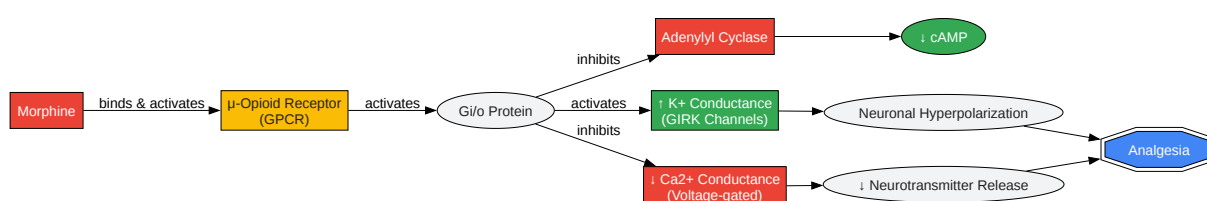


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Caption: UFP-112 signaling cascade via the NOP receptor.

Morphine Signaling Pathway

Morphine primarily exerts its effects by activating the μ -opioid receptor (MOR), another type of GPCR. The downstream signaling of MOR activation shares some similarities with the NOP receptor but also has distinct features.



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Caption: Morphine's primary signaling pathway through the μ -opioid receptor.

Conclusion

The available evidence from primate models suggests that UFP-112 is a highly potent antinociceptive agent with a duration of action comparable to morphine. Its distinct mechanism of action, mediated by the NOP receptor, appears to circumvent the problematic side effect of itching associated with morphine. These findings underscore the therapeutic potential of targeting the NOP receptor system for the development of novel and safer analgesics. Further research is warranted to fully elucidate the clinical utility and safety profile of UFP-112 and other NOP receptor agonists.

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References

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